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Compound of Interest

Compound Name: Sarmenoside III

Cat. No.: B12381193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

Sarmenoside III, a flavonol glycoside isolated from Sedum sarmentosum. The document

details the experimental protocols and presents the spectroscopic data that were integral to the

determination of its chemical structure.

Introduction
Sarmenoside III is a natural product identified as a flavonol glycoside. It has garnered interest

within the scientific community for its potential hepatoprotective activities. The precise

determination of its molecular structure is fundamental for understanding its bioactivity,

mechanism of action, and for enabling further research in drug development and synthetic

chemistry. This guide summarizes the key findings from the structural analysis of Sarmenoside
III.

Isolation of Sarmenoside III
The isolation of Sarmenoside III from the whole plant of Sedum sarmentosum is a multi-step

process involving extraction and chromatographic separation.

Experimental Protocol
A detailed protocol for the isolation and purification of Sarmenoside III is outlined below.
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Plant Material: The whole plants of Sedum sarmentosum were collected, dried, and pulverized.

Extraction: The powdered plant material was extracted with methanol (MeOH) under reflux.

The resulting extract was concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude methanol extract was suspended in water and successively

partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-

butanol (n-BuOH). The fraction containing the glycosides was concentrated.

Chromatographic Separation: The n-butanol-soluble fraction was subjected to a series of

column chromatography steps.

Initial Column Chromatography: The fraction was first separated on a Diaion HP-20 column,

eluting with a stepwise gradient of water to methanol.

Silica Gel Chromatography: The active fractions were then chromatographed on a silica gel

column using a chloroform-methanol-water solvent system.

Preparative HPLC: Final purification was achieved by preparative high-performance liquid

chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water or

acetonitrile-water gradient to yield pure Sarmenoside III.

Structural Elucidation
The determination of the chemical structure of Sarmenoside III was accomplished through a

combination of spectroscopic techniques, including mass spectrometry and one- and two-

dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula

of Sarmenoside III.

Ion Observed m/z Calculated m/z Molecular Formula

[M+Na]⁺ 941.2488 941.2484 C₄₂H₄₆O₂₃Na
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Table 1: High-Resolution Mass Spectrometry Data for Sarmenoside III.

NMR Spectroscopy
The structural backbone and the nature and location of the glycosidic linkages of Sarmenoside
III were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC).

The ¹H and ¹³C NMR spectra revealed the presence of a kaempferol aglycone, three sugar

moieties, and a caffeoyl group. The detailed chemical shifts are presented in the table below.
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Position δH (ppm, mult., J in Hz) δC (ppm)

Aglycone (Kaempferol)

2 - 157.4

3 - 134.5

4 - 178.6

5 - 162.3

6 6.21 (d, 2.0) 99.8

7 - 165.4

8 6.41 (d, 2.0) 94.7

9 - 158.1

10 - 105.2

1' - 122.1

2' 7.76 (d, 8.8) 131.5

3' 6.92 (d, 8.8) 116.1

4' - 160.8

5' 6.92 (d, 8.8) 116.1

6' 7.76 (d, 8.8) 131.5

Rhamnose I (Rha I at C-7)

1'' 5.56 (br s) 100.1

2'' 4.23 (m) 71.8

3'' 3.78 (dd, 9.5, 3.2) 71.9

4'' 3.36 (t, 9.5) 73.4

5'' 3.65 (m) 70.1

6'' 1.12 (d, 6.2) 18.4
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Rhamnose II (Rha II at C-3)

1''' 5.37 (d, 1.5) 102.1

2''' 4.63 (br s) 78.4

3''' 3.99 (dd, 9.5, 3.2) 71.4

4''' 3.48 (t, 9.5) 73.8

5''' 3.91 (m) 69.8

6''' 0.83 (d, 6.2) 18.2

Glucose (Glc at Rha II C-2''')

1'''' 4.58 (d, 7.8) 105.1

2'''' 3.55 (m) 75.8

3'''' 3.45 (m) 78.1

4'''' 3.39 (m) 71.5

5'''' 3.41 (m) 77.9

6''''a 4.51 (dd, 12.0, 2.0) 64.2

6''''b 4.31 (dd, 12.0, 5.5)

Caffeoyl Group (at Glc C-6'''')

1''''' - 127.1

2''''' 7.05 (d, 2.0) 115.3

3''''' - 146.7

4''''' - 149.8

5''''' 6.78 (d, 8.2) 116.4

6''''' 6.97 (dd, 8.2, 2.0) 122.8

7''''' 7.59 (d, 15.9) 146.9

8''''' 6.30 (d, 15.9) 114.8
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9''''' - 168.1

Table 2: ¹H and ¹³C NMR Data for Sarmenoside III in Pyridine-d₅.

Key correlations from COSY, HSQC, and HMBC experiments were instrumental in assembling

the structure.

COSY: Confirmed the proton-proton coupling networks within each sugar unit and the

caffeoyl moiety.

HSQC: Established the direct one-bond correlations between protons and their attached

carbons.

HMBC: Provided crucial information about the long-range (2- and 3-bond) correlations, which

allowed for the connection of the structural fragments. Key HMBC correlations included:

The anomeric proton of Rhamnose I (H-1'') to the C-7 of the kaempferol aglycone.

The anomeric proton of Rhamnose II (H-1''') to the C-3 of the aglycone.

The anomeric proton of Glucose (H-1'''') to the C-2''' of Rhamnose II.

The methylene protons of the glucose (H₂-6'''') to the carbonyl carbon of the caffeoyl group

(C-9''''').

Visualizations
The following diagrams illustrate the workflow of the structural elucidation process and the final

determined structure of Sarmenoside III.
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Workflow for the isolation and structural elucidation of Sarmenoside III.
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Schematic representation of the structure of Sarmenoside III.

Conclusion
The structure of Sarmenoside III has been unequivocally determined as kaempferol 3-O-[6-O-

(E)-caffeoyl-β-D-glucopyranosyl-(1→2)]-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside.

This was achieved through a systematic process of isolation and purification, followed by

comprehensive analysis of mass spectrometry and a variety of one- and two-dimensional NMR

spectroscopic data. The detailed structural information provided in this guide is essential for

future pharmacological studies and potential synthetic efforts related to Sarmenoside III and its

analogues.

To cite this document: BenchChem. [Structural Elucidation of Sarmenoside III: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381193#structural-elucidation-of-sarmenoside-iii]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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